molecular formula C7H4BrCl2N3 B13029604 8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine

8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B13029604
M. Wt: 280.93 g/mol
InChI Key: IPQZQXUOUGQFSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine can be synthesized through the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and methyl compounds . The reaction typically involves the following steps:

    Chlorination: The addition of chlorine atoms at specific positions on the ring.

    Methylation: The incorporation of a methyl group into the structure.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromine and chlorine atoms.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as sodium hydroxide (NaOH) and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine is unique due to its specific arrangement of bromine, chlorine, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H4BrCl2N3

Molecular Weight

280.93 g/mol

IUPAC Name

8-bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H4BrCl2N3/c1-3-6(10)13-7(11-3)4(8)2-5(9)12-13/h2H,1H3

InChI Key

IPQZQXUOUGQFSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C(=CC(=N2)Cl)Br)Cl

Origin of Product

United States

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